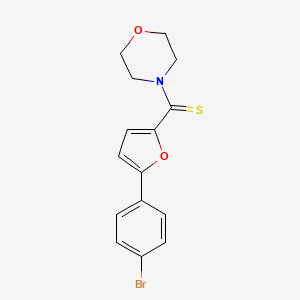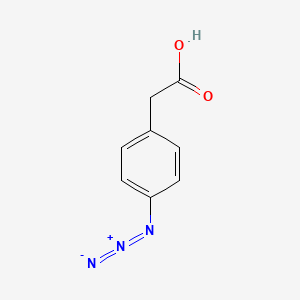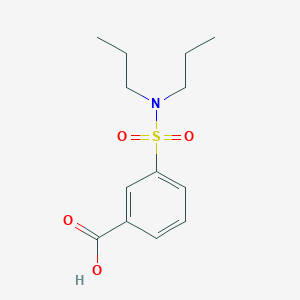
丙磺舒
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Probenecid is an organic compound described by the chemical formula C13H19NO4S . It consists of a carboxyl group attached to a benzene ring, making it an aromatic carboxylic acid . This compound exists as a crystalline, colorless solid under normal conditions .
Molecular Structure Analysis
The molecular structure of Probenecid consists of 13 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, 4 oxygen atoms, and 1 sulfur atom . It has a molecular weight of 285.36 .Chemical Reactions Analysis
While specific chemical reactions involving Probenecid are not detailed in the search results, it’s known that reactions can occur at the carboxyl group or even at the aromatic ring .Physical and Chemical Properties Analysis
Probenecid has a molecular weight of 285.36 . It’s a crystalline, colorless solid under normal conditions . The solubility properties of carboxylic acids like Probenecid are substantially different than their corresponding carboxylate salts .科学研究应用
- 应用: 它可增加尿液中尿酸的排泄,并减少尿酸的再吸收。 临床上,它用于治疗痛风,降低血清尿酸水平 .
尿酸排泄药和痛风治疗
药物相互作用研究
钙动员研究
神经化学研究
测定中缓冲液成分
有机阴离子转运蛋白抑制
总之,丙磺舒在科学研究中发挥着多方面作用,从痛风治疗到药物相互作用研究和钙动员实验。它的影响扩展到神经化学研究和测定开发。 研究人员继续探索其在各个领域的应用 . 如果您需要更多详细信息或有任何其他问题,请随时提问! 😊
作用机制
Target of Action
3-(dipropylsulfamoyl)benzoic Acid, also known as Probenecid, primarily targets the Solute Carrier Family 22 Member 8 (SLC22A8) . This protein is a renal organic anion transporter, which plays a crucial role in the excretion and reabsorption of various compounds, including uric acid .
Mode of Action
Probenecid acts as an inhibitor of its target, SLC22A8 . It blocks the reabsorption of urate in the kidneys, thereby increasing the urinary excretion of uric acid . This leads to a decrease in serum urate levels . Additionally, Probenecid has been found to inhibit the human bitter taste receptor TAS2R16, suppressing the bitter perception of certain substances .
Biochemical Pathways
The primary biochemical pathway affected by Probenecid is the urate excretion pathway . By inhibiting the reabsorption of urate, Probenecid disrupts the balance of this pathway, leading to increased uric acid excretion .
Pharmacokinetics
The pharmacokinetics of Probenecid involve its ability to increase the plasma concentration of various drugs . It achieves this by reducing the renal tubular excretion of these drugs . This property of Probenecid has been used to enhance the efficacy of certain antibacterial therapies .
Result of Action
The primary molecular effect of Probenecid’s action is the reduction of serum urate concentrations . This makes it an effective treatment for conditions like gouty arthritis and hyperuricemia . On a cellular level, Probenecid’s inhibition of TAS2R16 can suppress the bitter perception of certain substances .
Action Environment
The action, efficacy, and stability of Probenecid can be influenced by various environmental factors. For instance, the drug’s effectiveness can be affected by the patient’s renal function, as it relies on the kidneys to excrete uric acid . Additionally, the drug’s interaction with other medications can also influence its action .
安全和危害
未来方向
生化分析
Biochemical Properties
3-(dipropylsulfamoyl)benzoic Acid interacts with various enzymes and proteins. It inhibits the renal excretion of organic anions and reduces tubular reabsorption of urate . This suggests that it interacts with renal transport enzymes and protein receptors on the kidney tubules .
Cellular Effects
The compound influences cell function by altering the renal excretion of organic anions and reducing tubular reabsorption of urate . This could potentially impact cell signaling pathways and cellular metabolism, particularly in renal cells.
Molecular Mechanism
The molecular mechanism of 3-(dipropylsulfamoyl)benzoic Acid involves inhibiting the renal excretion of organic anions and reducing tubular reabsorption of urate . This suggests that it may bind to transport enzymes and protein receptors on the kidney tubules, inhibiting their function .
Metabolic Pathways
3-(dipropylsulfamoyl)benzoic Acid is involved in the metabolic pathway related to the excretion of uric acid . It inhibits the renal excretion of organic anions and reduces tubular reabsorption of urate , suggesting that it interacts with enzymes involved in these processes.
Transport and Distribution
3-(dipropylsulfamoyl)benzoic Acid is likely transported and distributed within cells and tissues via its interaction with transport enzymes and protein receptors on the kidney tubules . It may affect the localization or accumulation of these proteins.
Subcellular Localization
Given its role in inhibiting renal excretion and reducing tubular reabsorption, it is likely localized to the kidney tubules where these processes occur .
属性
IUPAC Name |
3-(dipropylsulfamoyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-3-8-14(9-4-2)19(17,18)12-7-5-6-11(10-12)13(15)16/h5-7,10H,3-4,8-9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTNTKLYLWGFDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=CC(=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{4-[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B2471739.png)
![1-(3,5-Dichlorophenyl)-3-[(dimethylamino)methylene]-2-pyrrolidinone](/img/structure/B2471743.png)
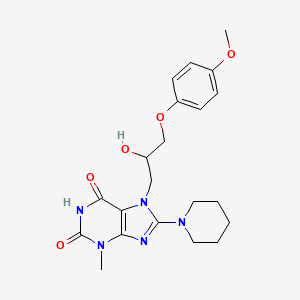
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide](/img/structure/B2471747.png)



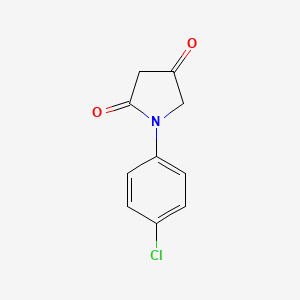
![N-1,3-benzodioxol-5-yl-2-[5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxopyridin-1(4H)-yl]acetamide](/img/structure/B2471755.png)


![1-benzyl-6-((pyridin-2-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2471759.png)
